
(2-Chloro-1H-inden-3-yl)methyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1H-inden-3-yl)methyl carbonochloridate is a chemical compound with the molecular formula C11H8Cl2O2. It is a derivative of indene, a bicyclic hydrocarbon, and contains both chlorine and carbonochloridate functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1H-inden-3-yl)methyl carbonochloridate typically involves the chlorination of indene derivatives followed by esterification. One common method includes the reaction of 2-chloroindene with phosgene (carbonyl chloride) under controlled conditions to form the desired carbonochloridate ester. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-1H-inden-3-yl)methyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: The carbonochloridate group can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carboxylic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Hydrolysis Agents: Water, aqueous sodium hydroxide, or other bases are used for hydrolysis.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Carboxylic Acids: Resulting from hydrolysis.
Alcohols: Produced via reduction.
Applications De Recherche Scientifique
(2-Chloro-1H-inden-3-yl)methyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-1H-inden-3-yl)methyl carbonochloridate involves its reactivity with nucleophiles and its ability to undergo hydrolysis and reduction. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or cellular components, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-1H-inden-3-yl)methyl acetate
- (2-Chloro-1H-inden-3-yl)methyl benzoate
- (2-Chloro-1H-inden-3-yl)methyl carbamate
Uniqueness
(2-Chloro-1H-inden-3-yl)methyl carbonochloridate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
88099-21-2 |
|---|---|
Formule moléculaire |
C11H8Cl2O2 |
Poids moléculaire |
243.08 g/mol |
Nom IUPAC |
(2-chloro-3H-inden-1-yl)methyl carbonochloridate |
InChI |
InChI=1S/C11H8Cl2O2/c12-10-5-7-3-1-2-4-8(7)9(10)6-15-11(13)14/h1-4H,5-6H2 |
Clé InChI |
MWSCMYMJCQGHON-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=C1Cl)COC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



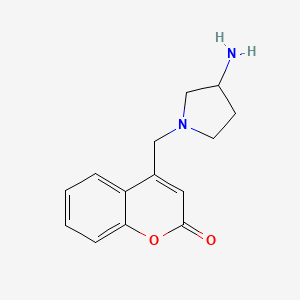

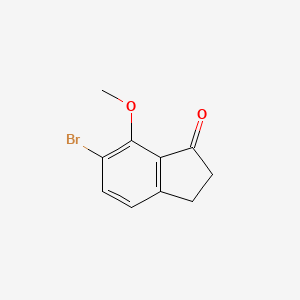

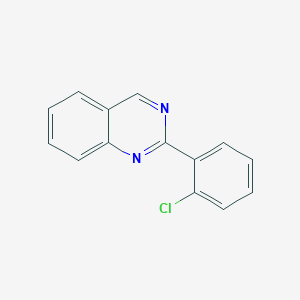

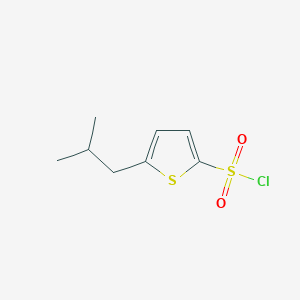

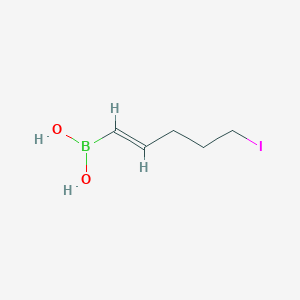


![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)

